molecular formula C17H26N2O B14482771 N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide CAS No. 65783-59-7

N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide

Katalognummer: B14482771
CAS-Nummer: 65783-59-7
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: RLQHSOWNLLQNBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring and a methylphenyl group attached to a pentanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide typically involves the reaction of 4-methylbenzoyl chloride with 5-(piperidin-1-yl)pentan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a building block in polymer chemistry.

Wirkmechanismus

The mechanism of action of N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methylphenyl)-5-(piperidin-1-yl)butanamide
  • N-(4-Methylphenyl)-5-(piperidin-1-yl)hexanamide
  • N-(4-Methylphenyl)-5-(piperidin-1-yl)propanamide

Uniqueness

N-(4-Methylphenyl)-5-(piperidin-1-yl)pentanamide is unique due to its specific structural features, such as the length of the pentanamide chain and the presence of both a piperidine ring and a methylphenyl group. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

65783-59-7

Molekularformel

C17H26N2O

Molekulargewicht

274.4 g/mol

IUPAC-Name

N-(4-methylphenyl)-5-piperidin-1-ylpentanamide

InChI

InChI=1S/C17H26N2O/c1-15-8-10-16(11-9-15)18-17(20)7-3-6-14-19-12-4-2-5-13-19/h8-11H,2-7,12-14H2,1H3,(H,18,20)

InChI-Schlüssel

RLQHSOWNLLQNBT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)CCCCN2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.